(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride
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Overview
Description
(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a chiral compound that features an amino group, a bromophenyl group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-bromobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting 3-bromobenzyl alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: NaN3, KCN, or other nucleophiles.
Major Products
Oxidation: 3-bromoacetophenone or 3-bromobenzaldehyde.
Reduction: 3-bromoaniline or 3-bromophenethylamine.
Substitution: 3-azidophenyl ethanol or 3-cyanophenyl ethanol.
Scientific Research Applications
(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.
Medicine: Research explores its potential as a pharmaceutical intermediate and in the synthesis of active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the bromophenyl group can participate in hydrophobic interactions and π-π stacking. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(3-bromophenyl)ethanol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Bromophenethylamine: Lacks the hydroxyl group, leading to different reactivity and applications.
3-Bromobenzyl alcohol: Lacks the amino group, affecting its chemical behavior and uses.
Uniqueness
(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This chirality is crucial in asymmetric synthesis and in the development of enantioselective drugs and catalysts.
Properties
IUPAC Name |
(2S)-2-amino-2-(3-bromophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVIGGHRMIPLJI-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095772-98-6 |
Source
|
Record name | Benzeneethanol, β-amino-3-bromo-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2095772-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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